

A Technical Guide to the Physicochemical Properties of *rel-cis*-Pinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *rel-cis*-Pinic acid

Cat. No.: B124750

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point and aqueous solubility of ***rel-cis*-Pinic acid**, a significant oxidation product of α -pinene. The following sections detail its key physicochemical properties, the experimental methodologies used for their determination, and a workflow diagram for characterizing such compounds.

Physicochemical Data Summary

The quantitative data for ***rel-cis*-Pinic acid** are summarized in the table below.

Property	Value	Units
Melting Point	364.32 (91.17)	K (°C)[1][2][3][4][5]
Aqueous Solubility	Highest among key α -pinene secondary organic aerosol oxidation products.[6]	-

cis-Pinic acid demonstrates higher solubility in aqueous solutions compared to other α -pinene oxidation products like *cis*-norpinic acid, *cis*-pinonic acid, and *cis*-norpinonic acid.[1][2][3][5][6] This is attributed to its dicarboxylic acid structure.[1][2][3][5]

Experimental Protocols

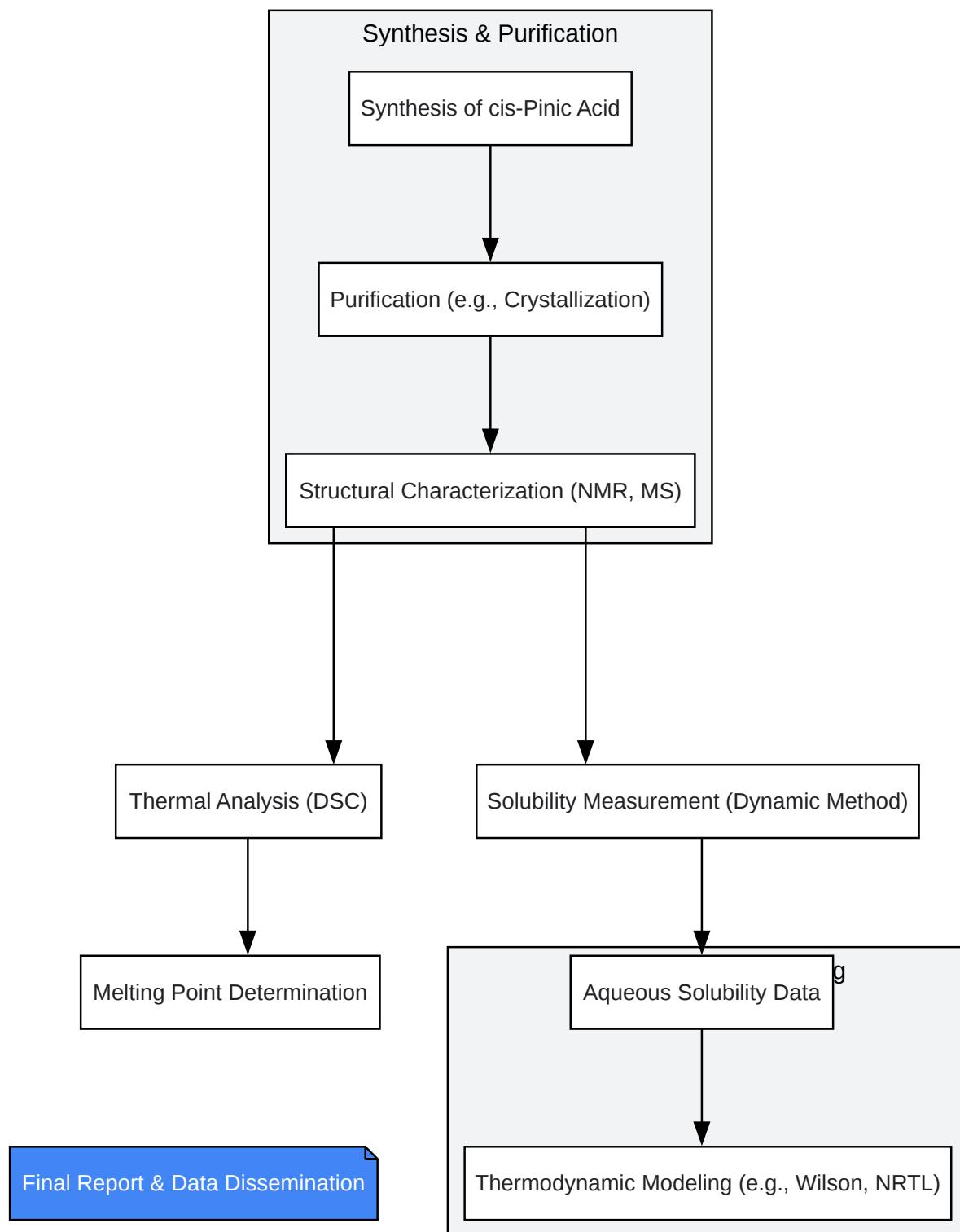
The determination of the physicochemical properties of **rel-cis-Pinic acid** involves precise and standardized experimental procedures.

1. Determination of Melting Point via Differential Scanning Calorimetry (DSC)

The melting point and other thermal properties of cis-pinic acid were determined using differential scanning calorimetry (DSC).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, it will absorb or release heat, which is detected as a change in the heat flow compared to the reference.
- Methodology:
 - A small, accurately weighed sample of **rel-cis-Pinic acid** is hermetically sealed in an aluminum pan.
 - An empty, sealed aluminum pan is used as a reference.
 - The sample and reference pans are placed in the DSC instrument.
 - The temperature of the DSC cell is increased at a constant rate.
 - The heat flow to the sample and reference is monitored. The melting point is identified as the onset temperature of the endothermic peak in the DSC thermogram, which corresponds to the solid-to-liquid phase transition.

2. Determination of Aqueous Solubility via the Dynamic Method (Solid-Liquid Phase Equilibria)


The aqueous solubility of cis-pinic acid was determined using a dynamic method that establishes solid-liquid phase equilibria.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Principle: This method involves preparing a saturated solution of the compound at a specific temperature and then determining the concentration of the dissolved solute.
- Methodology:

- An excess amount of **rel-cis-Pinic acid** is added to a known volume of deionized water in a thermostated vessel.
- The suspension is stirred continuously at a constant temperature to ensure that equilibrium between the solid and liquid phases is reached.
- After a sufficient equilibration period, the stirring is stopped, and the undissolved solid is allowed to settle.
- A sample of the clear, saturated supernatant is carefully withdrawn.
- The concentration of **rel-cis-Pinic acid** in the aqueous sample is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or a spectrophotometric method.
- This procedure is repeated at different temperatures to determine the temperature dependence of the solubility. The experimental data can then be correlated using thermodynamic models such as the Wilson, NRTL, or UNIQUAC equations.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Workflow for Physicochemical Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and physicochemical characterization of a compound like **rel-cis-Pinic acid**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the characterization of **rel-cis-Pinic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Physicochemical Properties of Pinic, Pinonic, Norpinic, and Norpinonic Acids as Relevant α -Pinene Oxidation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical Properties of Pinic, Pinonic, Norpinic, and Norpinonic Acids as Relevant α -pinene Oxidation Products. | Semantic Scholar [semanticscholar.org]
- 6. Photo-oxidation of pinic acid in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of rel-cis-Pinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b124750#rel-cis-pinic-acid-melting-point-and-aqueous-solubility\]](https://www.benchchem.com/product/b124750#rel-cis-pinic-acid-melting-point-and-aqueous-solubility)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com